molecular formula C6H12Cl2N4 B2891499 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride CAS No. 2445786-11-6

4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride

Cat. No. B2891499
CAS RN: 2445786-11-6
M. Wt: 211.09
InChI Key: GGEMDRGLNWHDQH-UHFFFAOYSA-N
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Description

The compound “4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride” is a chemical compound with the IUPAC name 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride . It has a molecular weight of 211.09 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H . This indicates that the compound consists of a pyrrolidine ring attached to a triazole ring, with two chloride ions associated with it.

Scientific Research Applications

Neuroprotective Agents

Triazole-based compounds, such as 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride, have shown promising results in neuroprotection . They can potentially be used for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . These compounds have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

These compounds have also demonstrated significant anti-neuroinflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests their potential use in treating neuroinflammatory conditions.

Drug Discovery

1,2,3-triazoles, including 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride, have found broad applications in drug discovery . They are used in the synthesis of various pharmaceutical compounds due to their high chemical stability and strong dipole moment .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . Their unique chemical properties make them useful in the creation of a wide range of organic compounds .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and ability to form strong bonds . They can be used to create polymers with unique properties .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry for the creation of complex structures . Their ability to form strong bonds and their high chemical stability make them ideal for this application .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching a small molecule, such as a drug or a dye, to a biomolecule, like a protein or a nucleic acid . This is often done to enhance the properties of the biomolecule or to enable it to perform new functions .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used in biological and medical research to visualize cells, tissues, and organs . They can be used to create fluorescent probes that bind to specific targets, allowing researchers to track biological processes in real time .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

Future Directions

While specific future directions for “4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride” are not available, pyrrolidine derivatives are of great interest in drug discovery due to their versatility and wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and optimizing their structures for improved pharmacokinetic profiles .

properties

IUPAC Name

4-pyrrolidin-3-yl-2H-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-4-8-10-9-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMDRGLNWHDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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